molecular formula C23H18N4OS2 B10810411 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B10810411
M. Wt: 430.5 g/mol
InChI Key: GLJIKGVYGAPMOP-UHFFFAOYSA-N
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Description

2-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a novel synthetic hybrid molecule designed for advanced pharmaceutical and biochemical research. This compound features a 1,2,4-triazole scaffold linked to a phenothiazine ring system via a sulfanyl-acetamide bridge, a structural motif known to impart significant biological potential. The 1,2,4-triazole core is extensively documented in scientific literature for its diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities . The phenothiazine moiety further enhances the compound's bioactivity profile, particularly in central nervous system targeting. The primary research applications of this compound are as a key intermediate in the synthesis of more complex bioactive molecules and as a candidate for in vitro screening against various disease targets. Its mechanism of action is anticipated to involve interaction with enzymatic processes; the structure is analogous to compounds that modulate protein kinases and other ATP-binding sites . The presence of the sulfanyl ether linkage is a critical feature, often introduced through S-alkylation of a triazole-3-thiol precursor, a reaction confirmed to proceed exclusively at the sulfur atom in alkaline conditions, ensuring structural fidelity . Researchers will find this high-purity compound valuable for probing structure-activity relationships, particularly in developing new therapeutic agents for neurodegenerative diseases, cancer, and microbial infections. Please note: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C23H18N4OS2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C23H18N4OS2/c1-26-22(16-9-3-2-4-10-16)24-25-23(26)29-15-21(28)27-17-11-5-7-13-19(17)30-20-14-8-6-12-18(20)27/h2-14H,15H2,1H3

InChI Key

GLJIKGVYGAPMOP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. Its unique structure, featuring both triazole and phenothiazine moieties, suggests a diverse range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N6O3S3C_{24}H_{24}N_{6}O_{3}S_{3}, with a molecular weight of approximately 540.69 g/mol. The compound contains multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC24H24N6O3S3
Molecular Weight540.69 g/mol
LogP3.333
Water Solubility (LogSw)-3.64
Polar Surface Area81.311 Ų

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is often attributed to the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

In a study evaluating related compounds, it was found that certain derivatives displayed potent antibacterial activity at concentrations as low as 100 µg/L against Mycobacterium tuberculosis and other gram-positive bacteria . The zone of inhibition was notably absent for gram-negative bacteria like Escherichia coli, indicating a selective action mechanism.

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds similar to our target have demonstrated cytotoxic effects on various cancer cell lines. A notable finding showed that specific triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study conducted on related triazole compounds found that they exhibited significant antibacterial effects against Staphylococcus aureus with zones of inhibition comparable to standard antibiotics like streptomycin .
  • Anticancer Activity : In vitro assays revealed that triazole derivatives could inhibit growth in cancer cell lines with IC50 values ranging from 27.3 µM to 43.4 µM for breast cancer cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole and phenothiazine structures exhibit promising anticancer properties. The unique binding interactions facilitated by the triazole ring enhance the compound's ability to inhibit tumor growth. Studies have shown that similar compounds can effectively target cancer cell lines, demonstrating cytotoxic effects and mechanisms that warrant further exploration for therapeutic applications .

Antimicrobial Properties

The incorporation of the triazole moiety is known to confer antimicrobial properties. Compounds with similar structural frameworks have been documented to exhibit activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Enzyme Inhibition Studies

The compound's structure allows it to interact with specific enzymes, making it an ideal candidate for enzyme inhibition studies. Molecular docking simulations can be employed to predict binding affinities and elucidate the mechanism of action at the molecular level. Such studies can provide insights into the compound's potential as a therapeutic agent targeting specific diseases .

Interaction with Biological Targets

In vitro studies assessing the compound's effects on cell lines can reveal its cytotoxicity profile and mechanisms of action. These studies are crucial for understanding how the compound may function in vivo and its potential side effects or therapeutic benefits .

Synthesis Pathways

The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step synthetic routes that allow for modifications to enhance biological activity or optimize yield. These methods are essential for producing derivatives that may exhibit improved efficacy or reduced toxicity in clinical settings .

Chemical Reactions Analysis

S-Alkylation and Nucleophilic Substitution

The triazole-thiol group undergoes S-alkylation under basic conditions, enabling the introduction of alkyl or aryl groups. For example, reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in the presence of cesium carbonate (Cs₂CO₃) and dimethylformamide (DMF) yields derivatives with modified sulfanyl chains .

Key conditions and outcomes :

Reaction ComponentDetails
Substrate Triazole-thiol group
Reagent 2-bromo-1-phenylethanone
Base Cs₂CO₃
Solvent DMF
Temperature Room temperature (24-hour reaction)
Yield ~61%

Additionally, the phenothiazine nitrogen can participate in nucleophilic substitution with electrophiles (e.g., acyl chlorides), forming amide or sulfonamide derivatives.

Reduction of the Ketone Group

The ethanone moiety is reducible to a secondary alcohol using sodium borohydride (NaBH₄) in ethanol. This reaction proceeds under mild heating (45–50°C) and achieves moderate yields :

ParameterValue
Reagent NaBH₄
Solvent Ethanol
Temperature 45–50°C
Reaction Time 1.5 hours
Yield 57%

Oxidation Reactions

The sulfanyl (-S-) group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). While specific data for this compound is limited, analogous triazole-thiol derivatives show predictable oxidation behavior under standard conditions .

Cyclization and Heterocycle Formation

Under acidic or thermal conditions, the triazole and phenothiazine moieties facilitate cyclization reactions. For instance, heating with POCl₃ may lead to the formation of fused heterocycles, though detailed protocols require further validation.

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally similar triazole-phenothiazine hybrids. For example:

CompoundKey ReactionOutcome
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone S-Alkylation61% yield
1-(10H-Phenothiazin-10-yl)-2-((4-phenyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone Nucleophilic substitutionForms amide derivatives

Mechanistic Insights

  • S-Alkylation : Deprotonation of the thiol group by Cs₂CO₃ generates a thiolate ion, which attacks electrophilic alkyl halides .

  • Ketone Reduction : NaBH₄ delivers hydride ions to the carbonyl carbon, forming a secondary alcohol .

  • Oxidation : Radical or ionic pathways convert -S- to -SO- or -SO₂- groups, depending on the oxidant strength.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds is provided below, focusing on substituent variations and their implications:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 4-Methyl-5-phenyl-1,2,4-triazole + phenothiazine-ethanone ~443.5* Potential antioxidant/antimicrobial activity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Difluorophenyl, phenylsulfonyl groups on triazole; phenyl-ethanone ~539.5 Enhanced polarity due to sulfonyl group
1-(10H-Phenothiazin-10-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Propenyl substituent on triazole ~455.5* Increased reactivity for polymerizable groups
5-((10H-Phenothiazin-10-yl)methyl)-4-(4-bromobenzylideneamino)-4H-1,2,4-triazole-3-thiol Phenothiazine-methyl linker; Schiff base (benzylideneamino) ~515.4 Antioxidant activity demonstrated
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl linkage to nitrobenzene; no triazole 344.39 Crystallographic stability

*Calculated based on analogous structures.

Key Comparisons:

The phenothiazine-ethanone moiety may confer redox activity, similar to the antioxidant phenothiazine-triazole hybrids in , where Schiff base derivatives showed radical scavenging efficacy .

Synthetic Flexibility :

  • The propenyl-substituted triazole () highlights the modularity of the triazole core for introducing functional groups (e.g., alkenes for polymerization or click chemistry) .

Crystallographic Behavior: Phenothiazine derivatives with ethynyl linkages (e.g., ) exhibit triclinic packing (space group P1), whereas triazole-containing analogues may adopt distinct crystal lattices due to hydrogen-bonding networks .

Targeted Applications :

  • Docking studies in suggest triazole derivatives interact with bacterial targets like FtsZ and DprE1, implying the target compound could be optimized for antimicrobial applications .

Research Findings and Implications

  • Antioxidant Potential: Phenothiazine-triazole hybrids () demonstrate radical scavenging activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays. The target compound’s sulfanyl bridge may further enhance thiol-mediated redox cycling .
  • Antimicrobial Prospects : Triazole-thioethers in and show inhibitory effects on bacterial enzymes, suggesting the target compound could be screened against resistant pathogens .
  • Synthetic Challenges: Recrystallization from ethanol (common in and ) may limit solubility for highly lipophilic derivatives, necessitating alternative solvents (e.g., DMF/water mixtures) .

Preparation Methods

Synthesis of 1-(10H-Phenothiazin-10-yl)ethanone

Method A: Alkylation of Phenothiazine

  • Reagents : Phenothiazine, chloroacetone, K2_2CO3_3, acetone.

  • Procedure : Phenothiazine (1 eq) is reacted with chloroacetone (1.2 eq) in acetone under reflux with K2_2CO3_3 (1.5 eq) for 12–24 hours. The product is isolated via filtration and recrystallized in ethanol.

  • Yield : 68–75%.

Method B: Friedel-Crafts Acylation

  • Reagents : Phenothiazine, acetyl chloride, AlCl3_3, dichloromethane.

  • Procedure : Acetyl chloride (1.1 eq) is added dropwise to a stirred solution of phenothiazine and AlCl3_3 (1.2 eq) in DCM at 0°C. The mixture is warmed to room temperature, quenched with ice-water, and extracted with DCM.

  • Yield : 60–65%.

Synthesis of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Method A: Cyclocondensation of Thiosemicarbazide

  • Reagents : Phenylacetic acid, thiosemicarbazide, POCl3_3.

  • Procedure : Phenylacetic acid (1 eq) and thiosemicarbazide (1 eq) are heated in POCl3_3 at 80°C for 6 hours. The mixture is poured into ice, neutralized with NaHCO3_3, and extracted with ethyl acetate.

  • Yield : 70–78%.

Method B: Oxidative Cyclization

  • Reagents : N-Phenylacetamide, NH2_2NH2_2, CS2_2, I2_2.

  • Procedure : N-Phenylacetamide (1 eq) is treated with hydrazine hydrate (2 eq) and CS2_2 in ethanol, followed by iodine (0.1 eq) as an oxidant. The reaction is stirred at 60°C for 4 hours.

  • Yield : 65–72%.

Coupling of Phenothiazine and Triazole Moieties

Thiol-Ethanone Coupling via Nucleophilic Substitution

  • Reagents : 1-(10H-Phenothiazin-10-yl)ethanone, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, K2_2CO3_3, DMF.

  • Procedure : The triazole-thiol (1 eq) is deprotonated with K2_2CO3_3 (1.2 eq) in DMF, followed by addition of 1-(10H-phenothiazin-10-yl)ethanone (1 eq). The mixture is stirred at 80°C for 8–12 hours.

  • Yield : 70–85%.

Mitsunobu Reaction for Sulfide Bond Formation

  • Reagents : 1-(10H-Phenothiazin-10-yl)ethanol, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, DIAD, PPh3_3, THF.

  • Procedure : DIAD (1.5 eq) and PPh3_3 (1.5 eq) are added to a solution of the alcohol and thiol in THF at 0°C. The reaction is warmed to room temperature and stirred for 24 hours.

  • Yield : 60–68%.

Optimization and Catalytic Approaches

Copper-Catalyzed Coupling

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO, 100°C, 6 hours.

  • Yield Enhancement : Improves yield to 82–88% by reducing side reactions.

Microwave-Assisted Synthesis

  • Conditions : 150 W, 120°C, 30 minutes.

  • Advantages : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%).

Analytical Data and Characterization

Spectral Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.65 (s, 1H, triazole-H), 7.81–6.84 (m, 13H, aromatic-H), 3.83 (s, 3H, N-CH3_3), 2.97 (s, 2H, CH2_2CO).

  • LC-MS : m/z = 431.1 [M+H]+^+.

Crystallography

  • Crystal System : Monoclinic, space group P21_1/c.

  • Bond Lengths : C-S bond = 1.82 Å, confirming sulfide linkage.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantagesLimitations
Nucleophilic Substitution70–858–12High yield, simple setupRequires excess base
Mitsunobu Reaction60–6824StereospecificCostly reagents (DIAD, PPh3_3)
Copper-Catalyzed82–886Efficient, scalableRequires inert atmosphere
Microwave-Assisted75–800.5Rapid, energy-efficientSpecialized equipment needed

Challenges and Solutions

  • Challenge : Oxidation of thiol intermediates.
    Solution : Use N2_2 atmosphere and antioxidants like BHT.

  • Challenge : Low solubility of phenothiazine derivatives.
    Solution : Employ polar aprotic solvents (DMF, DMSO) with heating.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Na2_2WO4_4/H2_2O2_2 systems for oxidation steps (yield: 72–80%).

  • Green Chemistry : Solvent-free cyclization under microwave irradiation reduces waste .

Q & A

Q. Table 1: Key Physicochemical Properties and Assay Conditions

Property/MethodConditions/OutcomeReference
Synthetic Yield65–78% (ethanol/water, 12 h, 25°C)
DPPH IC50_{50}42 µM (vs. ascorbic acid: 25 µM)
LogKow_{ow} (Predicted)3.2 (EPI Suite)
HPLC Retention Time8.2 min (70% acetonitrile, 1 mL/min)

Methodological Notes

  • Contradiction Analysis : Compare degradation pathways across studies using principal component analysis (PCA) to identify outlier conditions .
  • Advanced SAR Studies : Synthesize analogs with modified triazole substituents (e.g., electron-withdrawing groups) to isolate key pharmacophores .

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